![molecular formula C15H13NO5 B3130157 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 341942-07-2](/img/structure/B3130157.png)
4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
Overview
Description
4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde is a chemical compound with the empirical formula C15H13NO5 and a molecular weight of 287.27 .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde. Sigma-Aldrich, a supplier of this compound, does not provide analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde can be represented by the SMILES string [O-]N+=CC=C1COC2=C(OC)C=CC(C=O)=C2)=O . The InChI representation is 1S/C15H13NO5/c1-20-14-7-4-12(9-17)8-15(14)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3 .Scientific Research Applications
Regioselective Protection and Derivatization
- The versatility of 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde in synthetic chemistry is highlighted by its application in the regioselective protection of hydroxyl groups. For instance, Plourde and Spaetzel (2002) demonstrated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using various protecting groups including p-methoxybenzyl and o-nitrobenzyl, achieving yields between 67-75% (Plourde & Spaetzel, 2002).
Photocatalytic Oxidation
- In photocatalytic oxidation, derivatives of 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde, such as 4-methoxybenzyl alcohol, have been efficiently converted into corresponding aldehydes using titanium dioxide under visible light irradiation. This process was found to be highly selective and efficient, opening pathways for environmentally friendly oxidation processes (Higashimoto et al., 2009).
Heterocyclic Compounds Synthesis
- The compound has been utilized in the synthesis of heterocyclic compounds. Hayvalı et al. (2010) prepared a series of benzyloxybenzaldehyde derivatives by reacting 4-nitrobenzyl bromide with various substituted benzaldehydes. This work underscores the utility of 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde in synthesizing complex organic molecules, further expanding its application in medicinal chemistry and material science (Hayvalı et al., 2010).
Antioxidant and Antimicrobial Activities
- The chemical is also a precursor in synthesizing compounds with potential biological activities. Manap et al. (2022) synthesized novel triazolones from 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde and evaluated their in vitro antioxidant and antimicrobial activities. This indicates its significance in the development of new pharmaceutical agents (Manap et al., 2022).
Optical and Electronic Applications
- Singh et al. (2001) explored the growth of vanillin crystals, a derivative of 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde, for second harmonic generation applications. This highlights its role in developing materials for optical and electronic devices, showing the compound's relevance beyond chemistry into physics and engineering fields (Singh et al., 2001).
Safety And Hazards
This compound is classified as Eye Damage 1 and Skin Sensitizer 1, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statements are H317 (May cause an allergic skin reaction) and H318 (Causes serious eye damage). The recommended precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-4-12(9-17)8-15(14)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHQGZIGRZTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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